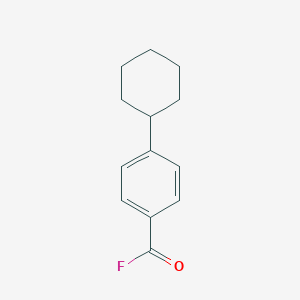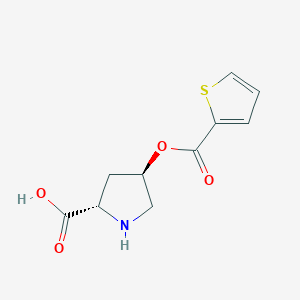
4-Piperazin-1-ylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperazin-1-ylbutan-2-amine, also known as PBA, is a chemical compound with a molecular formula of C8H19N3. It is a derivative of the amino acid alanine and is commonly used in scientific research as a building block for the synthesis of various compounds. The aim of
作用机制
The mechanism of action of 4-Piperazin-1-ylbutan-2-amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as protein kinases, which are involved in cell signaling and regulation. 4-Piperazin-1-ylbutan-2-amine has also been found to modulate the activity of certain receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
4-Piperazin-1-ylbutan-2-amine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-Piperazin-1-ylbutan-2-amine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Piperazin-1-ylbutan-2-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using 4-Piperazin-1-ylbutan-2-amine in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also readily available and relatively inexpensive. However, one limitation of using 4-Piperazin-1-ylbutan-2-amine is its potential toxicity, which may limit its use in certain experiments. Additionally, 4-Piperazin-1-ylbutan-2-amine may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 4-Piperazin-1-ylbutan-2-amine in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer and neurodegenerative diseases. 4-Piperazin-1-ylbutan-2-amine may also have potential applications in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperazin-1-ylbutan-2-amine and its potential off-target effects.
Conclusion:
In conclusion, 4-Piperazin-1-ylbutan-2-amine is a versatile chemical compound that has been widely used in scientific research as a building block for the synthesis of various compounds. It has also been found to have potential therapeutic applications for the treatment of cancer, neurodegenerative diseases, and inflammation. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of 4-Piperazin-1-ylbutan-2-amine involves the reaction of 1,4-dibromobutane with piperazine in the presence of sodium hydride. This reaction leads to the formation of 4-piperazin-1-ylbutan-2-ol, which is subsequently converted to 4-Piperazin-1-ylbutan-2-amine by reaction with ammonium chloride. The final product obtained is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
4-Piperazin-1-ylbutan-2-amine has been widely used in scientific research as a building block for the synthesis of various compounds such as inhibitors of protein kinases, anti-tumor agents, and anti-inflammatory agents. It has also been used in the development of potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
128364-84-1 |
|---|---|
产品名称 |
4-Piperazin-1-ylbutan-2-amine |
分子式 |
C8H19N3 |
分子量 |
157.26 g/mol |
IUPAC 名称 |
4-piperazin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H19N3/c1-8(9)2-5-11-6-3-10-4-7-11/h8,10H,2-7,9H2,1H3 |
InChI 键 |
CSCMDYAIXKDETC-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCNCC1)N |
规范 SMILES |
CC(CCN1CCNCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)







![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)

